3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 749218-99-3
Cat. No.: VC6514135
Molecular Formula: C20H15N3O2
Molecular Weight: 329.359
* For research use only. Not for human or veterinary use.
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 749218-99-3](/images/structure/VC6514135.png)
Specification
CAS No. | 749218-99-3 |
---|---|
Molecular Formula | C20H15N3O2 |
Molecular Weight | 329.359 |
IUPAC Name | 3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25) |
Standard InChI Key | RNBNZWAFCTWSHQ-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, delineates its structure:
-
A pyrazolo[3,4-b]pyridine core, comprising fused pyrazole and pyridine rings.
-
Methyl substitution at the 3-position of the pyrazole ring.
-
Phenyl groups at the 1- and 6-positions, introducing aromatic bulk.
-
A carboxylic acid moiety at the 4-position, enabling hydrogen bonding and salt formation.
The molecular formula is C₂₀H₁₅N₃O₂, with a molecular weight of 329.36 g/mol. The planar aromatic system and polar carboxylic acid group confer amphiphilic properties, influencing solubility and crystallinity.
Synthetic Methodologies
Catalytic Synthesis via Metal–Organic Frameworks
Recent advances highlight the use of nano-catalysts for constructing pyrazolo[3,4-b]pyridine scaffolds. For example, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal–organic framework, facilitates solvent-free synthesis of analogous structures at 100°C . Key steps include:
-
Condensation: Aldehydes react with 3-(cyanoacetyl)indole and aminopyrazole derivatives.
-
Cyclization: Intramolecular dehydration forms the pyridine ring.
-
Aromatization: Oxidation yields the final heterocycle.
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
Catalyst Loading (mg) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
20 | Solvent-free | 100 | 92 |
20 | DMF | 100 | 78 |
20 | H₂O | 100 | 65 |
This method emphasizes sustainability through catalyst recyclability (>7 cycles without significant activity loss) .
Alternative Routes
Classical approaches for pyrazolo[3,4-b]pyridines involve:
-
Knorr-type cyclizations: Condensation of hydrazines with β-diketones or β-keto esters.
-
Multi-component reactions: One-pot assemblies using aldehydes, malononitrile, and amines.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine models, analogs reduce paw edema by 40–60% at 50 mg/kg doses, likely through cyclooxygenase-2 (COX-2) inhibition. The planar aromatic system may intercalate into inflammatory mediator binding sites.
Applications in Drug Discovery and Materials Science
Pharmacological Scaffolds
The compound’s modular structure allows derivatization at multiple positions:
-
Carboxylic acid: Convertible to amides or esters for prodrug strategies.
-
Phenyl groups: Tunable for π-π stacking with biological targets.
Table 2: Structural Analogs and Their Modifications
Analog | Modification Site | Biological Activity |
---|---|---|
6-Ethyl-3-methyl-1-phenyl derivative | 6-position ethyl | Enhanced metabolic stability |
1-(4-Methylbenzyl) variant | N1-substituent | Improved blood-brain barrier penetration |
Materials Science Applications
Pyrazolo[3,4-b]pyridines serve as:
-
Fluorescent probes: Due to extended conjugation, emitting in the 400–500 nm range.
-
Coordination complexes: The nitrogen-rich structure chelates metals like Cu(II) and Fe(III).
Challenges and Future Directions
Synthetic Limitations
Current methods face:
-
Low regioselectivity: Competing pathways yield isomeric byproducts.
-
Harsh conditions: Some routes require strong acids/bases, complicating green chemistry goals.
Unexplored Biological Targets
Emerging targets include:
-
Kinase inhibition: Potential activity against EGFR or VEGFR2 due to structural similarity to known inhibitors.
-
Anticancer effects: DNA intercalation or topoisomerase inhibition warrant investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume